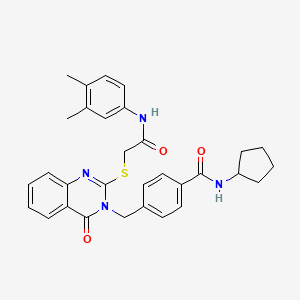

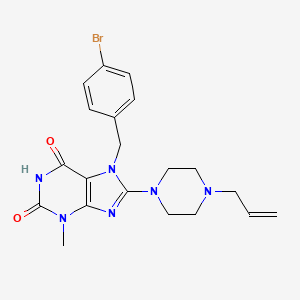

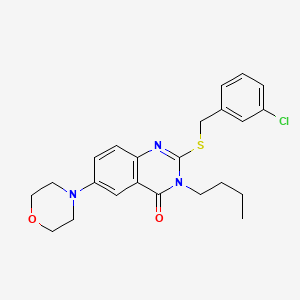

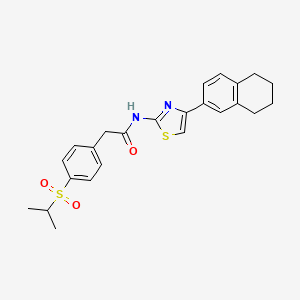

8-(4-allylpiperazin-1-yl)-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-allylpiperazin-1-yl)-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

- A study explored derivatives of purine-2,6-dione, including those with arylalkyl and allyl substituents, for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. One compound displayed antidepressant-like effect and exerted anxiolytic-like activity in mice (Chłoń-Rzepa et al., 2013).

Analgesic Activity

- Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a related compound, showed significant analgesic and anti-inflammatory effects, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Novel Synthesis Methods

- A synthesis process for novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which can serve as models for saframycins, was developed. This process included steps like regioselective C-monomethylation and deprotection (Saito et al., 1997).

Marine-Derived Compounds

- Research on the red alga Rhodomela confervoides isolated new bromophenols and brominated tetrahydroisoquinolines, including derivatives coupled with nucleoside bases, suggesting potential for biological activity exploration (Ma et al., 2007).

Anti-Proliferative Activity

- Piperazine derivatives showed anti-proliferative effects against K-562 human chronic myelogenous leukemia and induced erythroid differentiation, suggesting potential therapeutic applications (Saab et al., 2013).

Metalation of Purine Bases

- A study explored the C⁸-metalation of purine bases, demonstrating how purines react with metal ions, forming Werner-type bonds, and yielding complexes with unique ligand properties (Brackemeyer et al., 2014).

Asymmetric Synthesis of α-Amino Acids

- A method for the asymmetric synthesis of homochiral α-amino acids using organocuprates was developed, highlighting the utility of derivatives in synthesizing important biochemical compounds (Bull et al., 2001).

Antimicrobial Potential

- Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons were synthesized and showed potent antimicrobial activities, comparable or more effective than conventional medicines (Zaidi et al., 2021).

properties

IUPAC Name |

7-[(4-bromophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNKFYZGHCXZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)